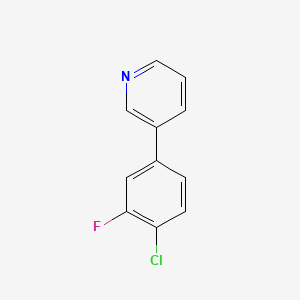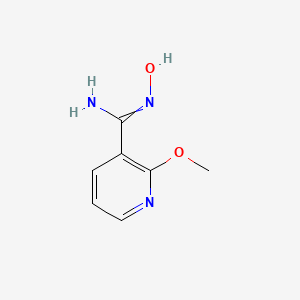
2-(Isocyanatomethyl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isocyanatomethyl)oxane is a chemical compound with the molecular formula C7H11NO2 It is characterized by the presence of an isocyanate group (-N=C=O) attached to a six-membered oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isocyanatomethyl)oxane typically involves the reaction of an appropriate precursor with phosgene or a phosgene equivalent to introduce the isocyanate group. One common method involves the reaction of 2-(hydroxymethyl)oxane with phosgene under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale phosgenation processes, where safety measures are crucial due to the toxic nature of phosgene. The process requires precise control of temperature and pressure to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Isocyanatomethyl)oxane undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction of the isocyanate group can yield amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form carbamates and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alcohols and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates and other substituted products.
Aplicaciones Científicas De Investigación
2-(Isocyanatomethyl)oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group
Mecanismo De Acción
The mechanism of action of 2-(Isocyanatomethyl)oxane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of urea and carbamate linkages. These reactions are crucial in its applications in polymer chemistry and bioconjugation .
Comparación Con Compuestos Similares
Similar Compounds
2-(Isocyanatomethyl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.
2-(Isocyanatomethyl)pyran: Contains a pyran ring instead of an oxane ring.
2-(Isocyanatomethyl)cyclohexane: Features a cyclohexane ring instead of an oxane ring.
Uniqueness
2-(Isocyanatomethyl)oxane is unique due to its six-membered oxane ring, which imparts distinct chemical properties compared to its analogs. The presence of the oxane ring can influence the reactivity and stability of the compound, making it suitable for specific applications in polymer and materials science .
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
2-(isocyanatomethyl)oxane |
InChI |
InChI=1S/C7H11NO2/c9-6-8-5-7-3-1-2-4-10-7/h7H,1-5H2 |
Clave InChI |
BOVNNVWMEMJNEH-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


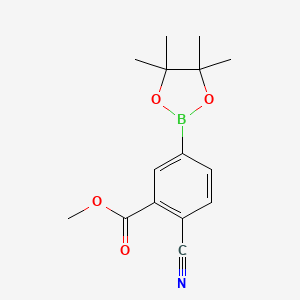
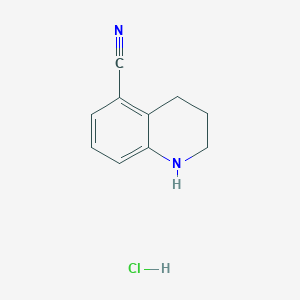

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B13646719.png)
![1,8-Naphthyridine-2-acetonitrile, I+/--[(dimethylamino)methylene]-](/img/structure/B13646723.png)

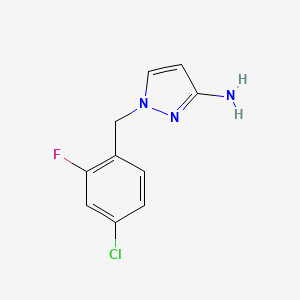
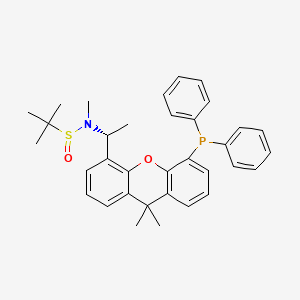
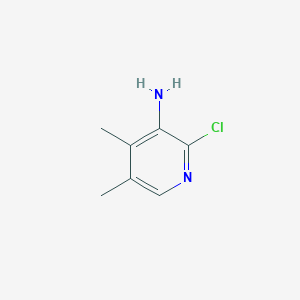
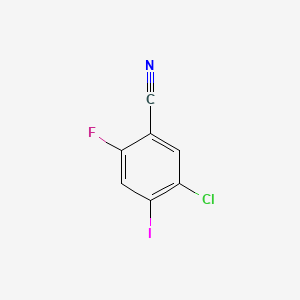
![4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline](/img/structure/B13646765.png)

